molecular formula C17H11N3O4S2 B2506968 N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide CAS No. 300378-50-1

N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide

Cat. No.: B2506968
CAS No.: 300378-50-1
M. Wt: 385.41
InChI Key: XSNKCCQKJBTEMT-UVTDQMKNSA-N
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Description

N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C17H11N3O4S2 and its molecular weight is 385.41. The purity is usually 95%.
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Scientific Research Applications

Protein Kinase Inhibition and Neurological/Oncological Applications

  • Design and Synthesis for Protein Kinase Inhibition : A study by Bourahla et al. (2021) in Pharmaceuticals explored the synthesis of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones, including derivatives similar to N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide. These compounds were tested for activity against protein kinases, identifying some as potent inhibitors, suggesting potential for treating neurological or oncological disorders (Bourahla et al., 2021).

Antimicrobial Properties

  • Antimicrobial Activity : A study by Rana et al. (2014) in Research on Chemical Intermediates synthesized derivatives of this compound to investigate antimicrobial properties. The study focused on various functional groups and their antimicrobial activity, demonstrating the potential of these compounds in combating bacterial and fungal infections (Rana et al., 2014).

Antitubercular and Antimicrobial Agents

  • Synthesis for Antitubercular and Antimicrobial Applications : Samadhiya et al. (2013, 2014) in Bulletin of The Chemical Society of Ethiopia and Arabian Journal of Chemistry respectively, synthesized series of derivatives starting from 2-amino-5-nitrothiazole. These compounds, closely related to this compound, were evaluated for their antibacterial, antifungal, and antitubercular activities, suggesting significant potential in these areas (Samadhiya et al., 2013); (Samadhiya et al., 2014).

Antioxidant Applications

  • Antioxidant Properties in Oil : Mohammed et al. (2019) in the Egyptian Journal of Chemistry studied Thiazolidinone derivatives, similar to this compound, for their antioxidant properties in oil. The study focused on the synthesis and characterization of these derivatives, highlighting their potential as antioxidants in industrial applications (Mohammed et al., 2019).

Anticonvulsant and Antiproliferative Agents

  • Synthesis for Anticonvulsant and Antiproliferative Activity : Research by Faizi et al. (2017) in EXCLI Journal and Chandrappa et al. (2008) in Investigational New Drugs synthesized 4-thiazolidinone derivatives, including compounds structurally similar to this compound. These studies evaluated the compounds for anticonvulsant and antiproliferative activities, suggesting potential applications in treating epilepsy and cancer (Faizi et al., 2017); (Chandrappa et al., 2008).

Properties

IUPAC Name

N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S2/c21-15(12-8-4-5-9-13(12)20(23)24)18-19-16(22)14(26-17(19)25)10-11-6-2-1-3-7-11/h1-10H,(H,18,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNKCCQKJBTEMT-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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